molecular formula C17H12BrN5 B3674557 3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B3674557
M. Wt: 366.2 g/mol
InChI Key: QZDKHKKCNJUAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, compounds with similar structures have been noted for their reactivity. For instance, pyrazolines and their derivatives have been reported to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological and pharmacological activities, given the reported activities of similar compounds . Additionally, its potential applications in optoelectronic devices could be explored, given the reported optical and electrochemical properties of similar compounds .

Properties

IUPAC Name

3-(4-bromophenyl)-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5/c18-13-8-6-12(7-9-13)17-21-20-16-11-10-15(22-23(16)17)19-14-4-2-1-3-5-14/h1-11H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDKHKKCNJUAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 3
Reactant of Route 3
3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 4
Reactant of Route 4
3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 5
3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 6
Reactant of Route 6
3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.